2-Acridinesulfonic acid
Description
2-Acridinesulfonic acid (CAS 61556-11-4, molecular formula C₁₃H₉NO₄S) is a sulfonated derivative of acridine, a heterocyclic aromatic compound containing one nitrogen atom . The sulfonic acid group (-SO₃H) is attached at the 2-position of the acridine ring, conferring enhanced water solubility and acidity compared to non-sulfonated acridines. Acridine derivatives are notable for their fluorescence, intercalation with DNA, and applications in dyes, pharmaceuticals, and biochemical research.
Properties
CAS No. |
96460-82-1 |
|---|---|
Molecular Formula |
C13H9NO3S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
acridine-2-sulfonic acid |
InChI |
InChI=1S/C13H9NO3S/c15-18(16,17)11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)14-13/h1-8H,(H,15,16,17) |
InChI Key |
VPDHPIXLWQMFFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)S(=O)(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)S(=O)(=O)O |
Appearance |
Solid powder |
Other CAS No. |
96460-82-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-Acridinesulfonic acid, |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Sulfonated Aromatic Compounds
Structural and Functional Group Comparisons
The table below compares 2-acridinesulfonic acid with key sulfonated aromatic compounds:
Key Observations :
- Positional Isomerism : 2-Acridinesulfonic acid and its 4-isomer share identical molecular formulas but differ in sulfonic acid group placement, which may affect electronic properties and biological activity .
- Aromatic Core Differences: Anthraquinone derivatives (e.g., 2-anthraquinonesulfonic acid) exhibit redox activity due to quinone groups, unlike acridine derivatives, which are valued for intercalation and fluorescence .
- Solubility: Disulfonated benzene derivatives (e.g., 2-amino-p-benzenedisulfonic acid) show higher water solubility than mono-sulfonated acridines due to multiple -SO₃H groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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